

Phenyl Vinyl Sulfide: A Technical Guide to Identification, Synthesis, and Application

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Compound of Interest

Compound Name: *Phenyl vinyl sulfide*

Cat. No.: *B156575*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **phenyl vinyl sulfide**, with a focus on its identification via CAS number, detailed experimental protocols for its synthesis and derivatization, and its applications as a versatile building block in organic chemistry and drug discovery.

Identification and Physicochemical Properties

Phenyl vinyl sulfide, also known as (phenylthio)ethylene or vinylthiobenzene, is an organosulfur compound widely utilized in chemical synthesis.^[1] Its unique reactivity makes it a valuable precursor for various functionalized molecules.^[2] The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Physicochemical Properties of **Phenyl Vinyl Sulfide**

Property	Value
CAS Number	1822-73-7 [1] [3]
Molecular Formula	C ₈ H ₈ S [1] [3]
Molecular Weight	136.21 g/mol [2] [3]
Appearance	Clear, slightly yellowish liquid [1] [2]
Boiling Point	80–84°C at 11–12 mmHg [4]
	94–95°C at 25 mmHg [1] [5]
Density	1.042 g/mL at 25°C [1] [5]
Refractive Index (n _{20/D})	1.599 [1] [5]
Flash Point	114 °F (45.6 °C) [1]
Storage Temperature	2–8°C [1] [3]

Synthesis of Phenyl Vinyl Sulfide: Experimental Protocol

A common and high-yield procedure for the preparation of **phenyl vinyl sulfide** involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction facilitated by a non-nucleophilic base.[\[2\]](#)[\[4\]](#) The following protocol is adapted from a well-established method.[\[4\]](#)

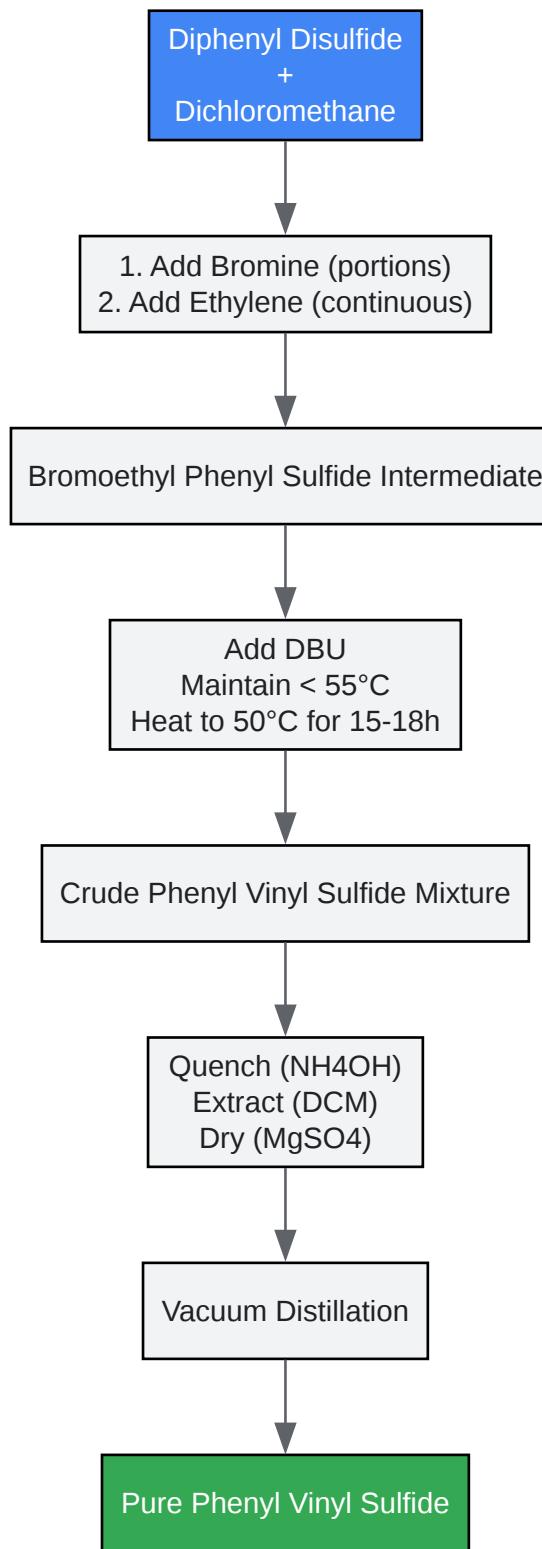
Materials and Equipment:

- 2-L, three-necked, round-bottomed flask
- Reflux condenser, addition funnel, magnetic stirring bar, thermometer, nitrogen inlet, gas-dispersion tube
- Diphenyl disulfide (200 g, 917 mmol)
- Dichloromethane (320 mL)

- Bromine (161 g, 52 mL, 1.01 mol)
- Ethylene gas
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)
- 1.0 M Ammonium hydroxide solution
- Magnesium sulfate

Procedure:

- Initial Setup: A 2-L, three-necked flask is charged with diphenyl disulfide (200 g) and dichloromethane (320 mL) and equipped with a magnetic stirrer, condenser, and addition funnel containing bromine (161 g).[4]
- Bromination and Ethylene Addition: Once the diphenyl disulfide dissolves, ethylene gas is introduced through a gas-dispersion tube.[4] The bromine is added in small portions; subsequent portions are added only after the amber color from the previous addition fades. [4] This slow addition minimizes the competing aromatic bromination.[4] Ethylene addition continues until all bromine is consumed.[4]
- Elimination: The addition funnel is charged with DBU (306 g), which is added at a rate that maintains the reaction temperature below 55°C.[4] After the addition is complete, the mixture is held at approximately 50°C for 15–18 hours.[4]
- Workup and Purification: The reaction mixture is cooled and washed with 1.0 M ammonium hydroxide solution (600 mL).[4] The aqueous layer is extracted with dichloromethane.[4] The combined organic fractions are washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
- Distillation: The resulting residue is distilled under vacuum to afford **phenyl vinyl sulfide** (162–184 g, 65–74% yield) as a liquid with a boiling point of 80–84°C at 11–12 mmHg.[4]

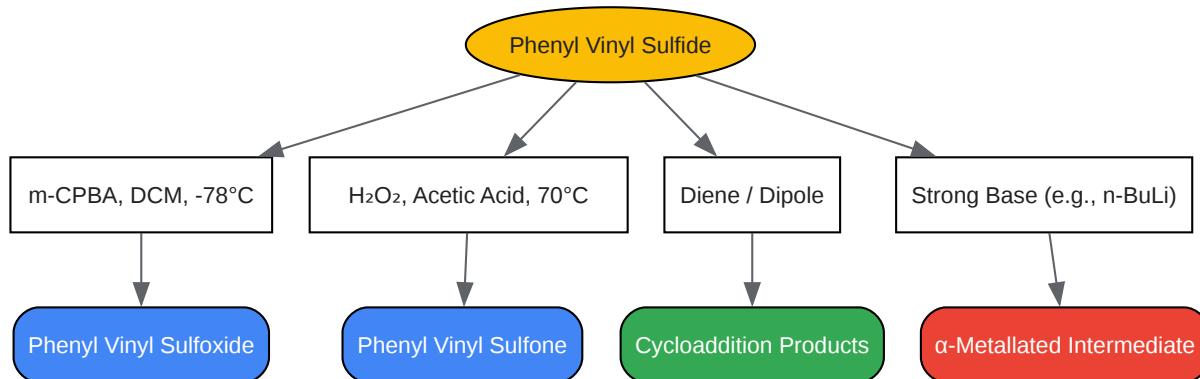
[Click to download full resolution via product page](#)**Synthesis Workflow for Phenyl Vinyl Sulfide.**

Chemical Reactivity and Synthetic Applications

Phenyl vinyl sulfide is a versatile building block due to the reactivity of its vinyl group and the influence of the sulfur atom.^[4] It serves as a precursor to other synthetically useful reagents and participates in various organic transformations.^{[4][6]}

Key Reactions:

- Cycloaddition Reactions: As an electron-rich alkene, it readily participates in [1+2], [2+2], [3+2], and [4+2] cycloaddition reactions.^{[2][4]}
- Oxidation: It can be selectively oxidized to either phenyl vinyl sulfoxide or phenyl vinyl sulfone, which are important Michael acceptors in medicinal chemistry.^{[6][7]}
- Deprotonation: The vinyl proton alpha to the sulfur can be removed with a strong base to form an α -metallated sulfide, which can then react with various electrophiles.^[4]



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Key Synthetic Transformations of **Phenyl Vinyl Sulfide**.

Experimental Protocol: Oxidation to Phenyl Vinyl Sulfone

The conversion of **phenyl vinyl sulfide** to phenyl vinyl sulfone is a critical step in creating building blocks for drug development, as the vinyl sulfone motif is a known Michael acceptor.^[6]

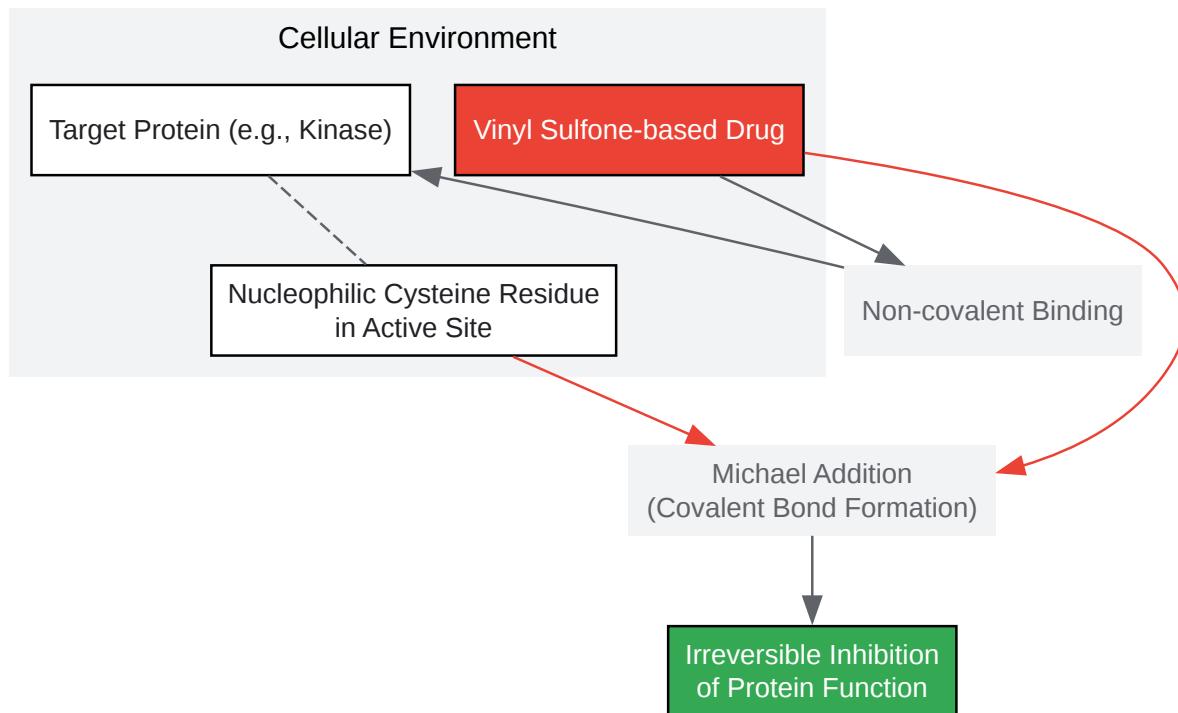
[7]

Procedure:

- A three-necked flask is charged with **phenyl vinyl sulfide** (19.7 g, 0.145 mol) dissolved in glacial acetic acid (70 mL).[6]
- 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly, maintaining the reaction temperature at 70°C.[6]
- The mixture is heated at reflux for 20 minutes, then cooled.[6]
- The reaction is worked up by adding ether (150 mL) and water (200 mL).[6] The organic phase is separated, washed, and concentrated to afford phenyl vinyl sulfone as a colorless solid (18–19 g, 74–78% yield).[6]

Role in Drug Development

While **phenyl vinyl sulfide** itself is not typically a therapeutic agent, its oxidized derivative, phenyl vinyl sulfone, is a key structural motif in medicinal chemistry.[7] Vinyl sulfones are excellent Michael acceptors and can act as irreversible covalent inhibitors by reacting with nucleophilic residues (such as cysteine) in target proteins.[6][7] This mechanism is exploited in the design of various therapeutic agents.[7]



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Mechanism of Action for Vinyl Sulfone Derivatives.

Spectroscopic Data for Identification

Spectroscopic analysis is essential for confirming the identity and purity of **phenyl vinyl sulfide**. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for **Phenyl Vinyl Sulfide**

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 5.35 (d, 1H), 5.36 (d, 1H), 6.55 (dd, 1H), 7.22–7.40 (m, 5H)[4]
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 115.4, 127.1, 129.1, 130.4, 131.8, 134.2[4]
Mass Spec. (EI)	EI-MS: m/z 136[4] Exact Mass: 136.034671 g/mol [8]

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